calcium;dichloride;tetrahydrate

Overview

Description

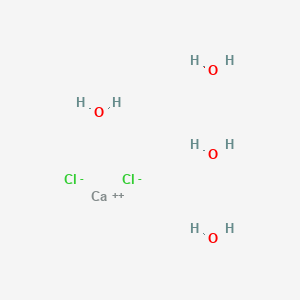

Calcium dichloride tetrahydrate is an inorganic compound with the chemical formula CaCl₂·4H₂O . It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its hygroscopic properties, which means it can absorb moisture from the air.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium dichloride tetrahydrate can be synthesized by reacting calcium hydroxide with hydrochloric acid. The reaction is as follows:

Ca(OH)2+2HCl→CaCl2+2H2O

The resulting calcium chloride solution is then crystallized to obtain the tetrahydrate form. The crystallization process involves cooling the solution to allow the formation of calcium dichloride tetrahydrate crystals.

Industrial Production Methods

In industrial settings, calcium dichloride tetrahydrate is produced by neutralizing hydrochloric acid with calcium carbonate or calcium hydroxide. The reaction with calcium carbonate is as follows:

CaCO3+2HCl→CaCl2+CO2+H2O

The solution is then evaporated to remove excess water, and the remaining solution is cooled to crystallize calcium dichloride tetrahydrate.

Chemical Reactions Analysis

Types of Reactions

Calcium dichloride tetrahydrate undergoes various types of chemical reactions, including:

Hydration and Dehydration: It can lose or gain water molecules, converting between different hydrate forms.

Precipitation: It can react with sulfate ions to form calcium sulfate.

Complexation: It can form complexes with other ions or molecules.

Common Reagents and Conditions

Hydration and Dehydration: Heating calcium dichloride tetrahydrate can remove water molecules, converting it to anhydrous calcium chloride.

Precipitation: Reacting with sulfuric acid or sodium sulfate can precipitate calcium sulfate.

Complexation: It can form complexes with ammonia or ethylene glycol under specific conditions.

Major Products Formed

Anhydrous Calcium Chloride: Formed by heating calcium dichloride tetrahydrate.

Calcium Sulfate: Formed by reacting with sulfate ions.

Calcium Complexes: Formed by reacting with complexing agents like ammonia.

Scientific Research Applications

Calcium dichloride tetrahydrate has numerous applications in scientific research:

Chemistry: Used as a drying agent due to its hygroscopic nature. It is also used in the preparation of calcium-based compounds.

Biology: Used in cell culture media to provide essential calcium ions. It is also used in the preparation of competent cells for transformation in molecular biology.

Medicine: Used in medical treatments to correct calcium deficiencies and as an electrolyte in intravenous fluids.

Industry: Used in the production of brine for refrigeration, as a de-icing agent, and in cement production to accelerate the setting process.

Mechanism of Action

Calcium dichloride tetrahydrate dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). These ions are essential for various physiological processes:

Calcium Ions: Play a crucial role in muscle contraction, nerve transmission, and blood clotting. They also act as secondary messengers in signal transduction pathways.

Chloride Ions: Help maintain osmotic balance and are involved in the production of hydrochloric acid in the stomach.

Comparison with Similar Compounds

Similar Compounds

Calcium Chloride Anhydrous (CaCl₂): Similar in chemical composition but lacks water molecules. It is more hygroscopic and used in applications requiring anhydrous conditions.

Calcium Chloride Dihydrate (CaCl₂·2H₂O): Contains two water molecules. It is less hygroscopic than the tetrahydrate form.

Calcium Chloride Hexahydrate (CaCl₂·6H₂O): Contains six water molecules. It is used in applications requiring higher hydration levels.

Uniqueness

Calcium dichloride tetrahydrate is unique due to its specific hydration level, making it suitable for applications where moderate hygroscopicity is required. Its ability to form stable hydrates makes it versatile for various industrial and laboratory uses.

Properties

IUPAC Name |

calcium;dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVAQJGGDVQAU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469574 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25094-02-4 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.